Methyl 2-hydroxy-3,3-dimethylbutanoate
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Overview
Description
Methyl 2-hydroxy-3,3-dimethylbutanoate: is an organic compound with the molecular formula C7H14O3. It is a methyl ester derivative of 2-hydroxy-3,3-dimethylbutanoic acid. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification: Methyl 2-hydroxy-3,3-dimethylbutanoate can be synthesized through the esterification of 2-hydroxy-3,3-dimethylbutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods: Industrially, the compound can be produced using similar esterification processes but on a larger scale.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-hydroxy-3,3-dimethylbutanoate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 2-keto-3,3-dimethylbutanoate or 2-carboxy-3,3-dimethylbutanoate.
Reduction: 2-hydroxy-3,3-dimethylbutanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 2-hydroxy-3,3-dimethylbutanoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis and oxidation .
Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of prodrugs and active pharmaceutical ingredients .
Industry: It is employed in the production of specialty chemicals, flavors, and fragrances. Its ester functionality makes it valuable in the formulation of perfumes and flavoring agents .
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-3,3-dimethylbutanoate involves its interaction with specific enzymes and receptors in biological systems. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity . The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in metabolic pathways .
Comparison with Similar Compounds
Methyl 2-hydroxy-3-methylbutanoate: Similar in structure but with a different substitution pattern on the butanoate chain.
Ethyl 2-hydroxy-3,3-dimethylbutanoate: An ethyl ester analog with similar chemical properties but different physical properties due to the ethyl group.
Uniqueness: Methyl 2-hydroxy-3,3-dimethylbutanoate is unique due to its specific substitution pattern, which imparts distinct reactivity and physical properties. Its hydroxyl and ester functionalities make it versatile in various chemical transformations and applications .
Properties
IUPAC Name |
methyl 2-hydroxy-3,3-dimethylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-7(2,3)5(8)6(9)10-4/h5,8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAKMBGOMGURAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121129-31-5 |
Source
|
Record name | methyl 2-hydroxy-3,3-dimethylbutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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